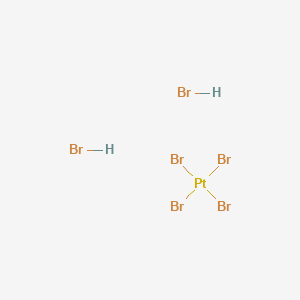
Bromoplatinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromoplatinic acid, also known as hydrogen hexabromoplatinate(IV), is a chemical compound with the formula H₂PtBr₆. It is a platinum-based compound that is often used in various chemical reactions and industrial applications due to its unique properties. The compound is known for its high reactivity and ability to form complexes with other substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bromoplatinic acid can be synthesized through the reaction of platinum metal with bromine in the presence of water. The reaction typically involves dissolving platinum in aqua regia (a mixture of nitric acid and hydrochloric acid) to form chloroplatinic acid, which is then reacted with hydrobromic acid to produce this compound. The reaction conditions usually involve controlled temperatures and careful handling of the acids to ensure safety and efficiency.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The industrial production also emphasizes safety measures due to the corrosive nature of the acids involved.
Análisis De Reacciones Químicas
Types of Reactions: Bromoplatinic acid undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to form platinum metal or other platinum compounds.
Substitution: It can participate in substitution reactions where bromine atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents like sodium borohydride or hydrazine.
Substitution Reactions: Can involve various ligands such as ammonia, phosphines, or other halides.
Major Products Formed:
Oxidation: Platinum oxides or other platinum compounds.
Reduction: Elemental platinum or lower oxidation state platinum compounds.
Substitution: Complexes with different ligands, such as ammine complexes or phosphine complexes.
Aplicaciones Científicas De Investigación
Bromoplatinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions. It is also used in the synthesis of other platinum compounds.
Biology: Employed in studies involving platinum-based drugs and their interactions with biological molecules.
Medicine: Investigated for its potential use in cancer treatment due to its ability to form complexes with DNA.
Industry: Used in the production of platinum-based catalysts for various industrial processes, including petrochemical refining and environmental catalysis.
Mecanismo De Acción
The mechanism by which bromoplatinic acid exerts its effects involves the formation of complexes with other molecules. In biological systems, it can interact with DNA and proteins, leading to the formation of cross-links that inhibit cellular processes. The molecular targets and pathways involved include DNA replication and transcription, which are crucial for cell division and growth.
Comparación Con Compuestos Similares
Chloroplatinic Acid (H₂PtCl₆): Similar in structure but contains chlorine instead of bromine.
Platinic Bromide (PtBr₄): Another bromine-containing platinum compound but with a different stoichiometry.
Platinic Chloride (PtCl₄): Contains chlorine and is used in similar applications.
Uniqueness: Bromoplatinic acid is unique due to its specific reactivity and ability to form stable complexes with a variety of ligands. This makes it particularly useful in catalysis and as a precursor for other platinum compounds. Its bromine content also imparts different chemical properties compared to its chlorine analogs, making it suitable for specific applications where bromine’s reactivity is advantageous.
Propiedades
Fórmula molecular |
Br6H2Pt |
|---|---|
Peso molecular |
676.5 g/mol |
Nombre IUPAC |
tetrabromoplatinum;dihydrobromide |
InChI |
InChI=1S/6BrH.Pt/h6*1H;/q;;;;;;+4/p-4 |
Clave InChI |
VOEHEFXBCNCSCK-UHFFFAOYSA-J |
SMILES canónico |
Br.Br.Br[Pt](Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide](/img/structure/B13818668.png)
![1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13818674.png)
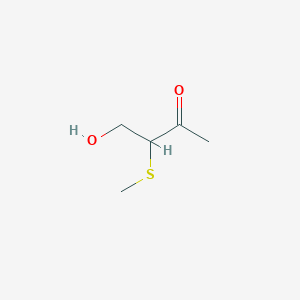
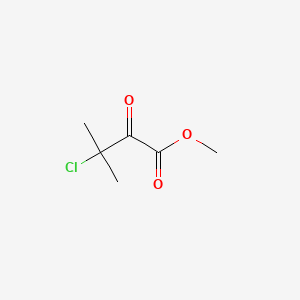
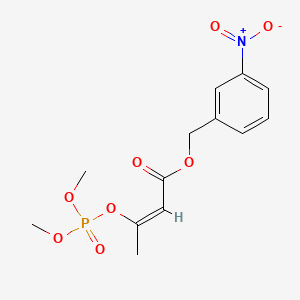

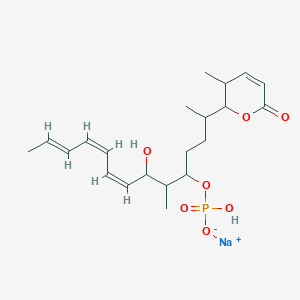
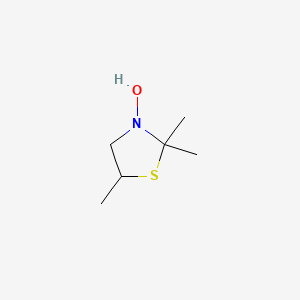
![methyl (2E,3Z,5E)-6-[4,4-dimethyl-3-(3-methylbut-2-enoxy)-2,3-dihydro-1,5-benzodioxepin-7-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate](/img/structure/B13818713.png)

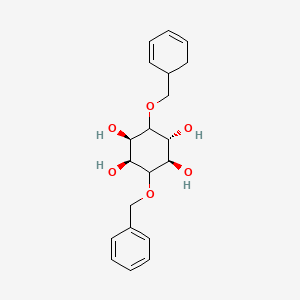
![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B13818733.png)
![1-[(E)-2-pyridin-2-ylethenyl]piperazine](/img/structure/B13818765.png)
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13818770.png)
